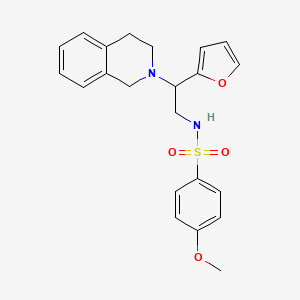

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-27-19-8-10-20(11-9-19)29(25,26)23-15-21(22-7-4-14-28-22)24-13-12-17-5-2-3-6-18(17)16-24/h2-11,14,21,23H,12-13,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIDNCMVJBLZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the formation of the 3,4-dihydroisoquinoline core. This can be achieved through Pictet-Spengler condensation of an appropriate benzaldehyde with an amino acid derivative. The dihydroisoquinoline intermediate is then functionalized to incorporate the furan and sulfonamide groups. The final step involves the methoxylation of the benzene ring.

Industrial Production Methods

Large-scale production may involve optimizing each synthetic step to increase yields and purity. Continuous flow synthesis and the use of automated reactors can help streamline the process, ensuring that industrial needs are met efficiently.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

Oxidation: : The dihydroisoquinoline core can undergo oxidation, leading to the formation of isoquinoline derivatives.

Reduction: : Selective reduction can modify the furan ring or the nitro groups, if present.

Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various functional derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: : Typically involve strong acids or bases, depending on the desired substitution.

Major Products Formed

Oxidation of the dihydroisoquinoline core yields isoquinoline derivatives. Reduction reactions may produce amino-furan or amino-benzenesulfonamide derivatives. Substitution reactions can lead to a wide array of functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

As a Precursor: : It's used in the synthesis of other complex molecules and as an intermediate in organic synthesis.

Biology

Molecular Probes: : Utilized in the design of molecular probes due to its complex structure and reactive groups.

Medicine

Pharmacological Research: : Investigated for potential use in drug discovery, particularly in targeting specific receptors or enzymes.

Industry

Material Science: : Application in the creation of specialized materials, such as coatings or adhesives, that require precise molecular configurations.

Wirkmechanismus

The exact mechanism depends on the application. In pharmacological research, it interacts with specific molecular targets, altering their function. The furan and isoquinoline moieties play a crucial role in binding to active sites or undergoing metabolic transformations. Pathways involved often include cytochrome P450 enzymes for metabolic modifications.

Vergleich Mit ähnlichen Verbindungen

The compound is structurally related to several classes of molecules, including dihydroisoquinoline-containing sulfonamides, benzamides, and heterocyclic hybrids. Below is a detailed comparison based on structural motifs, synthesis, physicochemical properties, and biological activity.

Structural Analogs

A. Dihydroisoquinoline-Benzamide Derivatives () Compounds 5–11 from share the dihydroisoquinoline core but differ in substituents. For example:

- Compound 5: 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2,2-dimethoxyethyl)benzamide.

- Compound 10: Morpholino-substituted benzamide.

Key Differences :

- The target compound replaces the benzamide group with a sulfonamide, which may alter hydrogen-bonding capacity and target specificity.

- The furan-2-yl group in the target compound is absent in analogs, which instead feature morpholine, pyrrolidine, or halogenated aryl groups. Furan’s π-electron density could enhance interactions with aromatic residues in enzymes like cholinesterases .

B. Benzothiazole-Isoquinoline Hybrids () Compounds 4k–4p in combine dihydroisoquinoline with benzothiazole via acetamide linkers.

- Example: N-(6-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide.

Key Differences :

- The benzothiazole moiety in these compounds is a bioisostere for the furan group in the target compound.

- The target compound’s sulfonamide group may confer greater acidity and solubility compared to acetamide-linked analogs .

C. Sulfonamide Derivatives (–10)

- N-(4-Methoxyphenyl)benzenesulfonamide (): Simplifies the target compound’s structure, lacking the dihydroisoquinoline and furan groups.

- 4-(3,4-Dihydroisoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (): Shares the dihydroisoquinoline-sulfonyl group but incorporates an oxadiazole ring instead of the ethyl-furan linker.

Key Differences :

- The oxadiazole in ’s compound is a hydrogen-bond acceptor, whereas the furan in the target compound may engage in π-π stacking.

Comparison :

- Sulfonamide formation typically requires milder conditions than amide coupling, suggesting the target compound may have higher synthetic accessibility.

- The furan group’s stability under basic conditions (unlike morpholine or pyrrolidine in ) could simplify purification .

Physicochemical Properties

Notes:

- The target compound’s methoxy and sulfonamide groups likely improve aqueous solubility compared to ’s lipophilic benzamides.

- ’s benzothiazole analogs exhibit high melting points (240–260°C), suggesting the target compound may also display thermal stability .

Comparative Activity :

| Compound | Target Enzyme/Protein | IC₅₀/EC₅₀ |

|---|---|---|

| (Compound 5) | BChE | ~10 µM |

| GF120918 () | P-glycoprotein inhibitor | 0.1 µM |

| Target Compound | Predicted: BChE or 5-HT receptors | Not reported |

Biologische Aktivität

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula: C23H24N2O3S

- Molecular Weight: 396.51 g/mol

- CAS Number: 898416-63-2

The structure features a furan ring, a dihydroisoquinoline moiety, and a methoxybenzenesulfonamide group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of dihydroisoquinoline compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent activity against various pathogens, including fungi and bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Anticancer Properties

Several studies have explored the anticancer potential of isoquinoline derivatives. For instance, compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle arrest .

Table 1: Summary of Anticancer Studies

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast | Apoptosis induction | |

| Compound B | Lung | Cell cycle arrest | |

| Compound C | Colon | Inhibition of angiogenesis |

Neuroprotective Effects

The neuroprotective effects of similar compounds have also been documented. Research suggests that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease . The proposed mechanism involves the modulation of neuroinflammatory pathways.

Case Studies

-

Study on Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of related dihydroisoquinoline derivatives against Pythium recalcitrans. The results indicated an EC50 value significantly lower than commercial antifungals, suggesting high potency in inhibiting fungal growth . -

Anticancer Activity in vitro

In vitro studies on breast cancer cell lines revealed that compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide induced cell death at micromolar concentrations. The study highlighted the importance of specific functional groups in enhancing cytotoxicity against cancer cells .

The biological activity of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide is likely mediated through several mechanisms:

- Enzyme Inhibition: Many isoquinoline derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.

- Membrane Disruption: The amphiphilic nature of these compounds allows them to integrate into lipid membranes, leading to structural destabilization.

- Signal Transduction Modulation: These compounds may influence signaling pathways involved in apoptosis and inflammation.

Q & A

Basic Research Questions

Q. What are the critical steps and reagents for synthesizing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide?

- Methodology : The synthesis involves multi-step reactions starting with the preparation of intermediates like dihydroisoquinoline and furan-containing moieties. Key steps include:

- Amide bond formation : Use coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to link sulfonamide and dihydroisoquinoline groups .

- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for dissolving hydrophobic intermediates .

- Temperature control : Maintain 0–25°C during coupling to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C-NMR : Resolve aromatic protons (e.g., furan, dihydroisoquinoline) and sulfonamide groups. Chemical shifts for methoxy (-OCH3) typically appear at ~3.8 ppm (1H) and 55–60 ppm (13C) .

- Mass spectrometry : ESI-MS and HR-ESIMS confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if oxidation is observed .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?

- Substituent modification : Replace methoxy with electron-withdrawing groups (e.g., -CF3) on the benzenesulfonamide to enhance target binding .

- Biological testing : Screen derivatives against enzyme targets (e.g., butyrylcholinesterase) using Ellman’s assay .

- Computational docking : Use Glide (Schrödinger) for binding pose prediction. For example, dock the furan ring into hydrophobic pockets of protein targets .

Q. How can contradictory data on biological activity be resolved?

- Assay validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). For anti-inflammatory activity, test COX-2 inhibition and TNF-α suppression .

- Purity verification : Ensure >95% purity via HPLC and characterize impurities by LC-MS .

- Target engagement : Use SPR (surface plasmon resonance) to measure direct binding affinities .

Q. What computational methods predict the compound’s mechanism of action?

- Molecular dynamics (MD) : Simulate binding stability with GROMACS. For example, analyze hydrogen bonds between the sulfonamide group and catalytic residues .

- Pharmacophore modeling : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using Phase (Schrödinger) .

- Pathway analysis : Integrate RNA-seq data to link compound exposure to downstream pathways (e.g., NF-κB) .

Contradictory Data Analysis

Q. Why do different studies report varying synthetic yields for this compound?

- Root cause : Differences in reaction scales, solvent purity, or intermediate stability. For example, dichloromethane’s anhydrous quality impacts coupling efficiency .

- Resolution : Standardize protocols (e.g., inert atmosphere for moisture-sensitive steps) and use freshly distilled triethylamine to scavenge HCl .

Q. How can discrepancies in biological potency across cell lines be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.